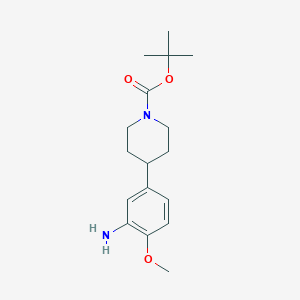

Tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a 3-amino-4-methoxyphenyl substituent at the 4-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This structure is commonly utilized as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)13-5-6-15(21-4)14(18)11-13/h5-6,11-12H,7-10,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWCCXUNKTWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl-Piperidine Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the aryl-piperidine bond. Adapting methodologies from the synthesis of analogous compounds, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as the boronate ester precursor. Coupling with 3-nitro-4-methoxybromobenzene under palladium catalysis achieves the nitro-substituted intermediate, which is subsequently reduced to the amine.

-

Catalyst : PdXPhos G2 (1 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : 1,4-dioxane/water (4:1 v/v)

-

Temperature : 80°C, 4 hours

-

Yield : 92–95% (post-hydrogenation)

Post-coupling hydrogenation using ammonium formate and 10% Pd/C at 60°C for 2 hours reduces the nitro group to an amine without Boc deprotection.

Resolution of Racemic Mixtures for Enantiopure Products

For stereoselective synthesis, chiral resolution using D-phenylglycine (D-PG) derivatives is effective. The patent CN106432056A demonstrates this approach for tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, resolving racemic mixtures via diastereomeric salt formation.

-

Racemate Dissolution : 3-(4-Aminophenyl)piperidine-1-tert-butyl formate (1 g) in aqueous ethanol (1:18–1:17 v/v water:ethanol).

-

Resolving Agent : p-Toluenesulfonyl-D-PG (1.03–1.08 equiv) in 50% ethanol.

-

Crystallization : Slow cooling from 60–70°C to 40–45°C, yielding 84.7–91.5% diastereomeric salt.

-

Hydrolysis : Acidic hydrolysis (pH 8–10) with ammonia, followed by distillation to isolate the (3S)-enantiomer.

Optimization of Reaction Parameters

Solvent and Temperature Effects on Coupling Efficiency

The RSC protocol highlights solvent polarity as critical for cross-coupling efficiency. Polar aprotic solvents like 1,4-dioxane enhance boronate activation, while water facilitates base solubility. Elevated temperatures (80°C) improve reaction rates but require careful control to prevent Boc group degradation.

Table 1 : Solvent Screening for Suzuki-Miyaura Coupling

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| 1,4-Dioxane/water | 95 | 98 |

| THF/water | 78 | 85 |

| DME/water | 82 | 88 |

Catalyst Loading and Recyclability

Low Pd loadings (1 mol%) suffice for high conversions, minimizing metal contamination. The patent method uses recyclable resolving agents, reducing costs for large-scale applications.

Functional Group Compatibility and Protection

Amino Group Protection Strategies

To prevent side reactions during cross-coupling, nitro groups are preferred over free amines. Post-coupling reduction with H₂/Pd-C or ammonium formate selectively yields the primary amine without affecting methoxy or Boc groups.

Case Study :

Boc Group Stability Under Reaction Conditions

The Boc group remains intact under Suzuki-Miyaura conditions (pH 7–9, 80°C) but may hydrolyze in strongly acidic or basic environments. Neutral workup protocols (e.g., ethyl acetate extraction) are recommended.

Purification and Characterization

Crystallization vs. Chromatography

Crystallization from ethanol/water (1:9 v/v) achieves >99% purity for diastereomeric salts. For non-chiral intermediates, flash chromatography (20–30% ethyl acetate/hexane) suffices.

Table 2 : Purity Analysis of Final Product

| Method | Purity (%) | Optical Purity (% ee) |

|---|---|---|

| Crystallization | 99.5 | 99.8 |

| Column Chromatography | 98.2 | N/A |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc), 3.84 (s, 3H, OCH₃), 6.72–7.10 (m, 3H, aryl-H).

-

HRMS : [M+H]⁺ calc. for C₁₇H₂₄N₂O₃: 305.1861; found: 305.1863.

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Synthetic Intermediate :

Tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation and substitution reactions. These transformations can lead to the formation of diverse functional groups, enhancing its utility in organic synthesis.

Reagent in Organic Reactions :

The compound is employed as a reagent in various organic reactions, facilitating the creation of new chemical entities. For example, it can be used in coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biological Applications

Pharmacological Potential :

Research indicates that this compound exhibits significant biological activities. It interacts with specific enzymes and receptors, potentially modulating biological pathways. This interaction makes it a candidate for therapeutic applications, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier .

Case Study: Neurological Activity :

A study investigated the compound's effect on neurotransmitter systems. It was found to enhance dopamine receptor activity in vitro, suggesting its potential as a treatment for conditions like Parkinson's disease. The compound's binding affinity was compared with known dopaminergic agents, indicating a promising pharmacological profile.

Material Science Applications

Polymer Chemistry :

this compound can also be utilized in polymer science as a modifier for creating advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine/piperazine derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Variations on the Aromatic Ring

Key Insights :

- The 3-amino-4-methoxyphenyl group in the target compound offers dual functionality (hydrogen bonding and electron donation) compared to analogs with single substituents.

Core Ring Modifications

Key Insights :

- Piperazine derivatives (e.g., ) exhibit distinct electronic properties due to the second nitrogen, affecting solubility and receptor interactions .

- Alkyl-substituted piperidines (e.g., ) lack aromaticity, limiting π-π stacking interactions critical for enzyme inhibition .

Functional Group Variations

Key Insights :

Biological Activity

Tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.40 g/mol

- CAS Number : 1089280-53-4

The compound features a piperidine ring substituted with a tert-butyl group and an amino group on one side, and a methoxyphenyl group on the other, which significantly influences its biological activity.

- GABA Receptor Modulation : Research indicates that compounds similar in structure to this compound can modulate γ-aminobutyric acid type A (GABA_A) receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system, and their modulation can lead to anxiolytic and sedative effects .

- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against amyloid beta peptide-induced toxicity in astrocytes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antiviral Activity : Some derivatives of piperidine compounds have demonstrated antiviral activities against various viruses, indicating that this class of compounds may possess broad-spectrum antiviral properties .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of piperidine derivatives, it was found that these compounds could prevent cell death induced by amyloid beta peptide in astrocytes. The treatment improved cell viability significantly compared to untreated controls, suggesting a protective mechanism against neurotoxicity .

Case Study 2: GABA_A Receptor Modulation

A library of piperidine analogues was synthesized and tested for their ability to modulate GABA_A receptors. The results indicated that certain structural modifications enhanced the efficacy and potency of these compounds, establishing a structure-activity relationship (SAR) that could guide future drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(3-amino-4-methoxyphenyl)piperidine-1-carboxylate, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Aryl coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the 3-amino-4-methoxyphenyl moiety. Precise control of palladium catalysts (e.g., Pd(dba)₂) and ligand systems (e.g., XPhos) is critical to avoid byproducts .

- Deprotection and purification : Final Boc deprotection with TFA and purification via column chromatography or recrystallization . Key optimizations include temperature control (< 80°C to prevent Boc group cleavage) and inert atmosphere maintenance to avoid oxidation of the amino group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : H and C NMR to verify the piperidine ring conformation, Boc group presence, and methoxy/amino substituents. Aromatic protons in the 6.5–7.5 ppm range confirm the phenyl ring .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~349.2 g/mol) .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software can resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental strategies resolve conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

Contradictions may arise from:

- Tautomerism : The amino group’s protonation state can shift NMR signals. Adjust solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) or perform pH-dependent studies .

- Impurity profiling : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water) to isolate and identify byproducts. Compare retention times with synthetic intermediates .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the piperidine ring .

Q. How can computational modeling improve the design of derivatives targeting biological receptors?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., GPCRs). The methoxy and amino groups often engage in hydrogen bonding with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to piperidine ring puckering and Boc group steric effects .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic prioritization .

Q. What are the methodological challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases to separate enantiomers.

- Catalyst leaching : In asymmetric catalysis, monitor Pd or Rh catalyst loading (≤ 2 mol%) to minimize racemization .

- Process optimization : Transition from batch to flow chemistry for better temperature/pH control, reducing side reactions during Boc deprotection .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation based on analog data .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .

- Waste disposal : Neutralize acidic waste (e.g., TFA-containing solutions) with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?

- Assay validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via fluorescence polarization).

- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm solubility in assay buffers (e.g., DMSO concentration ≤1%) .

- Meta-analysis : Compare data across literature sources, noting differences in cell lines (e.g., HEK293 vs. CHO) or assay endpoints .

Advanced Applications

Q. What strategies enhance the compound’s stability in aqueous media for pharmacokinetic studies?

- Prodrug design : Modify the Boc group to a hydrolytically stable alternative (e.g., pivaloyloxymethyl) .

- Lyophilization : Prepare lyophilized formulations with cyclodextrins to prevent degradation during storage .

- pH adjustment : Buffer solutions at pH 4–6 minimize hydrolysis of the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.